6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570561
InChI: InChI=1S/C12H15N3O/c1-12(2,3)10-5-8(7-16)9-6-13-15(4)11(9)14-10/h5-7H,1-4H3
SMILES: CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

CAS No.:

Cat. No.: VC13570561

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 6-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde
Standard InChI InChI=1S/C12H15N3O/c1-12(2,3)10-5-8(7-16)9-6-13-15(4)11(9)14-10/h5-7H,1-4H3
Standard InChI Key MAHSLNHNQJJHCZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O
Canonical SMILES CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol . Its IUPAC name, 6-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde, reflects the tert-butyl group at position 6, the methyl group at position 1, and the aldehyde at position 4. The pyrazolo[3,4-b]pyridine core consists of a five-membered pyrazole ring fused to a six-membered pyridine ring, creating a planar aromatic system.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
CAS Number1982857-01-1
Purity≥95%
Storage ConditionsCool, dry environment

Spectroscopic Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. The aldehyde proton appears as a singlet near δ 10.1 ppm in ¹H NMR, while the tert-butyl group resonates as a singlet at δ 1.45 ppm. Infrared spectroscopy shows a strong carbonyl stretch at ~1700 cm⁻¹ for the aldehyde group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multistep sequence:

  • Core Formation: Condensation of 3-aminopyrazole derivatives with β-ketoesters under acidic conditions generates the pyrazolo[3,4-b]pyridine scaffold.

  • Functionalization:

    • Methylation at position 1 using methyl iodide in the presence of a base .

    • tert-Butylation at position 6 via Friedel-Crafts alkylation with tert-butyl chloride.

    • Aldehyde Introduction through Vilsmeier-Haack formylation at position 4 .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (reported 75–85%) and reduce reaction times. AK Scientific and VulcanChem utilize palladium-catalyzed cross-coupling reactions for intermediate steps, ensuring scalability .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s planar structure enables π-π stacking interactions with kinase ATP-binding pockets. In in vitro assays, it inhibits Abelson tyrosine kinase (ABL1) with an IC₅₀ of 0.8 μM, showing promise for leukemia treatment .

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), it exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, attributed to disruption of cell wall synthesis . Synergistic effects with β-lactam antibiotics enhance efficacy by 4-fold .

Fluorescent Probes

The aldehyde group facilitates conjugation to biomolecules. When linked to dansyl chloride, the derivative emits λₑₘ = 520 nm, enabling real-time tracking of protein interactions .

GHS CodeHazard StatementPrecautionary Measure
H315Causes skin irritationP264: Wash skin after handling
H319Causes eye irritationP305+P351+P338: Rinse eyes cautiously
H335Respiratory irritationP271: Use in well-ventilated areas
SupplierPurityPrice Range (USD/g)Availability
AK Scientific95%$120–$150Immediate (USA)
VulcanChem97%$140–$1702–4 weeks
Ambeed95%$130–$1601–2 weeks

Future Research Directions

  • Structure-Activity Relationships: Modifying the tert-butyl group to improve blood-brain barrier penetration.

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability .

  • Green Synthesis: Developing solvent-free routes using biocatalysts .

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